Product packaging for Deracoxib-d3(Cat. No.:)

Deracoxib-d3

Cat. No.: B1165057
M. Wt: 400.39
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fundamental Principles and Applications of Deuterium (B1214612) Labeling in Preclinical Investigations

Deuterium labeling, the substitution of hydrogen atoms with their heavier isotope, deuterium, is a particularly valuable technique in preclinical research. slideshare.net This subtle change in mass can have a significant impact on the metabolic stability of a drug molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. nih.gov This increased bond strength can slow down the rate of metabolic reactions that involve the cleavage of this bond, leading to a longer drug half-life and potentially improved pharmacokinetic properties. nih.govresearchgate.net

One of the most critical applications of deuterium-labeled compounds is their use as internal standards in quantitative bioanalysis, particularly in conjunction with mass spectrometry. acs.orgmdpi.com By adding a known amount of the deuterated analog of the drug being studied (the analyte) to a biological sample, such as plasma or tissue, researchers can accurately quantify the concentration of the unlabeled drug. nih.gov The deuterated internal standard behaves almost identically to the analyte during sample preparation and analysis, but its slightly higher mass allows it to be distinguished by the mass spectrometer. mdpi.com This ensures a high degree of accuracy and precision in determining drug concentrations, which is essential for pharmacokinetic and toxicokinetic studies. auburn.eduresearchgate.net

Deracoxib-d3 in Focus

Deracoxib (B1670271) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, which selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. chemicalbook.comwikipedia.org It is primarily used in veterinary medicine to manage pain and inflammation. wikipedia.org this compound is the deuterium-labeled version of Deracoxib. medchemexpress.com Specifically, it is 4-(3-(difluoromethyl)-5-(3-fluoro-4-(methoxy-d3)phenyl)-1H-pyrazol-1-yl)benzenesulfonamide. simsonpharma.comsynzeal.com The three hydrogen atoms of the methoxy (B1213986) group have been replaced with deuterium atoms. synzeal.com

Research Applications of this compound

The primary application of this compound is as an internal standard for the quantitative analysis of Deracoxib in biological matrices. synzeal.combdg.co.nz Its chemical and physical properties are nearly identical to those of Deracoxib, ensuring that it behaves similarly during extraction, chromatography, and ionization in mass spectrometry. bdg.co.nz However, its increased molecular weight allows for its clear differentiation from the unlabeled drug.

In pharmacokinetic studies, researchers administer Deracoxib and then collect biological samples at various time points. auburn.edu A precise amount of this compound is added to each sample before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comresearchgate.net The ratio of the peak area of Deracoxib to the peak area of this compound is used to construct a calibration curve, which then allows for the accurate determination of Deracoxib concentrations in the unknown samples. researchgate.netacademicjournals.org This methodology is crucial for understanding how the drug is absorbed, distributed, metabolized, and eliminated by the body. musechem.com

Chemical and Physical Data

Below are tables detailing the chemical properties and identifiers for this compound and its parent compound, Deracoxib.

Table 1: Chemical Properties of this compound

PropertyValue
Chemical Name4-(3-(difluoromethyl)-5-(3-fluoro-4-(methoxy-d3)phenyl)-1H-pyrazol-1-yl)benzenesulfonamide simsonpharma.comsynzeal.com
Molecular FormulaC17H11D3F3N3O3S bdg.co.nz
Molecular Weight400.4 g/mol synzeal.com
CAS Number2012598-48-8 synzeal.com

Table 2: Chemical Properties of Deracoxib

PropertyValue
Chemical Name4-[3-(Difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-1-yl] benzenesulfonamide (B165840) wikipedia.org
Molecular FormulaC17H14F3N3O3S chemicalbook.com
Molecular Weight397.37 g/mol chemicalbook.com
CAS Number169590-41-4 chemicalbook.com

Properties

Molecular Formula

C17H11D3F3N3O3S

Molecular Weight

400.39

Origin of Product

United States

Deracoxib D3: Isotopic Profile and Rationale for Labeling

Molecular Structure and Site-Specific Deuterium (B1214612) Substitution

The defining feature of Deracoxib-d3 is the strategic replacement of three hydrogen atoms with deuterium atoms at a specific location within its molecular structure. This targeted substitution is fundamental to its function as a stable isotope-labeled (SIL) internal standard.

Identification of the Deuterated Methoxy (B1213986) Group on the 3-fluoro-4-methoxyphenyl Moiety

Deracoxib's chemical structure is 4-[3-(difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-1-yl]benzenesulfonamide. nih.gov In this compound, the isotopic labeling is precisely located on the methoxy (-OCH3) group attached to the phenyl ring. The three hydrogen atoms of the methyl component are replaced by deuterium, forming a trideuteromethoxy group (-OCD3). This gives this compound the chemical name 4-[3-(difluoromethyl)-5-(3-fluoro-4-(methoxy-d3)phenyl)-1H-pyrazol-1-yl]benzenesulfonamide. nih.gov

This site-specific labeling ensures that the deuterium atoms are in a chemically stable position, not prone to exchange with hydrogen atoms from solvents or other molecules under typical analytical conditions. The primary structure, or scaffold, of the molecule remains identical to the parent drug, Deracoxib (B1670271).

Table 1: Comparative Molecular Properties
PropertyDeracoxibThis compound
Molecular FormulaC17H14F3N3O3SC17H11D3F3N3O3S
Molecular Weight397.37 g/mol400.39 g/mol
CAS Number169590-41-4169590-41-4 (unlabelled)

Isotopic Purity and Positional Specificity Considerations

For this compound to function effectively as an internal standard in quantitative analysis, both high isotopic purity and precise positional specificity are critical. nih.gov

Isotopic Purity: This refers to the percentage of the compound that contains the desired number of deuterium atoms. High isotopic purity (often >98%) ensures that the mass spectrometric signal is strong and distinct from the unlabeled analogue. bdg.co.nz This minimizes interference and leads to more accurate and reliable quantification of the parent drug in complex biological matrices.

Positional Specificity: This confirms that the deuterium atoms are located exclusively at the intended site—the methoxy group. The synthetic routes used to produce these labeled compounds are designed to achieve this specificity. Positional integrity is crucial because deuterium labeling at different sites could potentially lead to different fragmentation patterns in mass spectrometry or unintended alterations in metabolic pathways.

Physico-chemical Implications of Deuterium Incorporation for Research Utility

The substitution of protium (B1232500) (¹H) with deuterium (²H or D) introduces subtle but significant changes in the physicochemical properties of the molecule, stemming from the fact that deuterium has approximately twice the mass of hydrogen. wikipedia.orgresearchgate.net These changes are the basis for the utility of this compound in research.

The key difference lies in the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond is stronger and has a lower vibrational frequency. wikipedia.orgnih.gov This phenomenon gives rise to the Kinetic Isotope Effect (KIE) , where reactions involving the cleavage of a C-D bond proceed at a slower rate than the cleavage of a C-H bond. wikipedia.orgnih.gov

This effect is particularly relevant in drug metabolism, which often involves the enzymatic oxidation of C-H bonds by enzymes such as the Cytochrome P450 (CYP) family. nih.gov If the O-demethylation of the methoxy group is a metabolic pathway for Deracoxib, the rate of this process would be slower for this compound.

The primary research utility of this compound is as an internal standard for bioanalytical assays using Liquid Chromatography-Mass Spectrometry (LC-MS). In this application:

It is chemically identical to Deracoxib, meaning it exhibits nearly the same behavior during sample extraction, chromatography, and ionization. clearsynth.com

Its higher mass (approximately 3 Daltons greater) allows it to be easily distinguished from the unlabeled drug by the mass spectrometer. wikipedia.org

This allows for precise correction of any sample loss during preparation and variability in instrument response, leading to highly accurate quantification of Deracoxib in biological samples like plasma or tissue.

Table 2: Physicochemical Differences of C-H vs. C-D Bonds
PropertyCarbon-Hydrogen (C-H) BondCarbon-Deuterium (C-D) Bond
Relative Mass of Isotope~1 amu~2 amu
Bond StrengthWeakerStronger
Vibrational FrequencyHigherLower
Reaction Rate (involving bond cleavage)FasterSlower (Kinetic Isotope Effect)

Theoretical Considerations for Minimal Impact on Biological Activity

While deuteration significantly impacts the rate of metabolism (a pharmacokinetic property), it is designed to have a minimal effect on the drug's intrinsic biological activity (a pharmacodynamic property). ingenza.com The concept of replacing hydrogen with deuterium is an example of bioisosterism, where one atom is substituted for another with similar properties to retain the desired biological effect. wikipedia.org

Synthetic Methodologies for Deracoxib D3 and Analogs

Strategies for Site-Specific Deuterium (B1214612) Incorporation in Organic Synthesis

The selective placement of deuterium within a molecule is paramount and can be accomplished through several strategic approaches. The selection of a particular method is influenced by the target molecule's architecture, the desired location for deuteration, and the commercial availability of the necessary deuterated reagents. simsonpharma.com

A primary and highly effective strategy involves the use of a deuterated building block early in the synthesis. simsonpharma.comdoi.org This "bottom-up" approach ensures high regioselectivity and isotopic purity from the outset. For a molecule like Deracoxib (B1670271), which contains a methoxy (B1213986) group on one of its phenyl rings, a logical and common precursor for introducing the -CD3 group would be trideuteromethyl iodide (CD3I) or a similar deuterated methylating agent.

The synthesis would proceed by using this deuterated reagent to methylate a phenol (B47542) precursor, thereby forming the deuterated methoxy (-OCD3) group. This deuterated intermediate is then carried through the remaining synthetic steps to yield the final Deracoxib-d3 molecule. nih.govacs.org This method is advantageous because it avoids potential issues with non-selective labeling that can occur in late-stage methods and generally leads to high levels of isotopic enrichment. doi.org

However, the selectivity of H/D exchange is dependent on the acidity of the C-H bonds in the molecule. acs.orgchemrxiv.org Protons in positions alpha to carbonyl groups or other electron-withdrawing groups are more amenable to exchange. chemrxiv.org For this compound, where the target is the chemically stable methoxy group, achieving selective deuteration via late-stage exchange would be extremely challenging and inefficient. The C-H bonds of a methoxy group are not sufficiently acidic to be readily exchanged under typical H/D exchange conditions. Therefore, this approach is not considered a viable primary route for the synthesis of this compound. arkat-usa.org

Proposed Synthetic Pathways for this compound via Deracoxib Precursors

The synthesis of this compound is expected to mirror the established non-deuterated synthesis pathways, with the critical modification being the introduction of a deuterated reagent at the appropriate step. researchgate.netresearchgate.net The structure of Deracoxib is 4-[3-(difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-1-yl]benzenesulfonamide. wikipedia.org The "-d3" label in commercially available standards refers to the deuteration of the methoxy group. synzeal.com

A plausible synthetic pathway for this compound is as follows:

Formation of a Phenolic Precursor: The synthesis would begin with a precursor molecule that contains a hydroxyl group at the position where the deuterated methoxy group is required. A suitable starting material would be 4-(5-(3-fluoro-4-hydroxyphenyl)-3-(difluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide.

Deuteromethylation: This key phenolic intermediate would then be subjected to a methylation reaction using a deuterated reagent. The phenolic hydroxyl group is deprotonated with a suitable base (e.g., potassium carbonate) to form a phenoxide, which then acts as a nucleophile.

Reaction with Deuterated Reagent: The phenoxide is reacted with a trideuteromethylating agent, such as trideuteromethyl iodide (CD3I) or trideuteromethyl tosylate, to form the ether linkage, resulting in the desired this compound product with a -OCD3 group.

This synthetic approach ensures that the deuterium is incorporated specifically at the desired methoxy position with high efficiency.

Table 1: Proposed Reagents for this compound Synthesis

Phenolic PrecursorDeuterated ReagentResulting Moiety
4-(5-(3-fluoro-4-hydroxyphenyl)-3-(difluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamideTrideuteromethyl iodide (CD3I)-OCD3
4-(5-(3-fluoro-4-hydroxyphenyl)-3-(difluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamideTrideuteromethyl tosylate (CD3OTs)-OCD3

Analytical Characterization of Deuterated Intermediates and Final Product Purity

Mass Spectrometry (MS): MS is a primary tool for confirming isotopic incorporation and quantifying enrichment. researchgate.net

The high-resolution mass spectrum of this compound will show a molecular ion peak (e.g., [M+H]+) that is three mass units higher than that of unlabeled Deracoxib.

By analyzing the isotopic distribution of the molecular ion cluster, the percentage of molecules that are fully deuterated (d3), partially deuterated (d1, d2), and unlabeled (d0) can be determined. epj-conferences.orgisotope.com This allows for the calculation of isotopic purity, a critical parameter for its use as an internal standard. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive structural information, confirming the exact location of the deuterium atoms. acs.org

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the characteristic singlet signal for the methoxy (-OCH3) protons, present in the spectrum of unlabeled Deracoxib, will be absent or significantly reduced in intensity. epj-conferences.org This provides strong evidence of successful deuteration at that position.

¹³C NMR (Carbon NMR): The carbon of the deuterated methoxy group (-OCD3) will appear as a multiplet (a septet) due to C-D coupling, and its signal will be shifted slightly upfield compared to the corresponding quartet of a non-deuterated -OCH3 group. nih.gov

²H NMR (Deuterium NMR): A ²H NMR spectrum can be run to directly observe the incorporated deuterium. A single resonance at the chemical shift corresponding to the methoxy group provides unambiguous proof of site-specific deuteration. acs.org

Table 2: Expected Analytical Data for this compound (-OCD3)

TechniqueExpected Observation for this compoundComparison to Unlabeled Deracoxib
¹H NMRAbsence/reduction of the -OCH3 proton signal.Shows a singlet for -OCH3 protons.
¹³C NMRMultiplet for the -OCD3 carbon, shifted slightly upfield.Quartet for the -OCH3 carbon.
Mass Spec (MS)Molecular ion peak at M+3.Molecular ion peak at M.

Advanced Analytical Methodologies Employing Deracoxib D3

Role as an Internal Standard in Quantitative Bioanalysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

In the realm of quantitative bioanalysis, achieving precision and accuracy is paramount. clearsynth.com Deracoxib-d3 serves as an invaluable tool, functioning as a stable isotope-labeled (SIL) internal standard (IS) in LC-MS/MS methods. annlabmed.orgwuxiapptec.com The addition of a known quantity of an internal standard to samples helps to account for variability during sample preparation, chromatographic separation, and mass spectrometric detection. wuxiapptec.com

Advantages of Isotopic Similarity in Chromatographic Behavior and Ionization Efficiency

The key advantage of using this compound lies in its near-identical physicochemical properties to the analyte, Deracoxib (B1670271). wuxiapptec.com As a stable isotope-labeled internal standard, it contains deuterium (B1214612) atoms instead of hydrogen atoms, resulting in a slightly higher molecular weight. clearsynth.com This isotopic labeling ensures that this compound exhibits chromatographic behavior and ionization efficiency that closely mimic those of the unlabeled Deracoxib. wuxiapptec.comscioninstruments.com This similarity is crucial because both the analyte and the internal standard will be affected in the same manner by various factors throughout the analytical process, such as extraction recovery and matrix effects. wuxiapptec.com

While ideally, the SIL internal standard should co-elute with the unlabeled compound, slight differences in retention time can sometimes occur due to the deuterium isotope effect. waters.com This effect, caused by changes in the molecule's lipophilicity when hydrogen is replaced with deuterium, can lead to different degrees of ion suppression between the analyte and its isotopically labeled internal standard. waters.com However, in many cases, the co-elution is close enough to provide effective compensation. texilajournal.com

Principle of Mass Discrimination using Multiple Reaction Monitoring (MRM) Modes

The ability to differentiate between Deracoxib and this compound is fundamental to its function as an internal standard. This is achieved through mass spectrometry, specifically using the Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer. chemrxiv.orgnih.gov

In MRM, the first quadrupole (Q1) is set to select the precursor ion of a specific mass-to-charge ratio (m/z). This ion then enters the second quadrupole (q2), a collision cell, where it is fragmented by a neutral gas. chemrxiv.org The third quadrupole (Q3) is then set to select a specific fragment ion. chemrxiv.org The specific pairing of a precursor ion and a fragment ion is known as a "transition." chemrxiv.org

For the analysis of Deracoxib and its internal standard, two distinct MRM transitions are monitored simultaneously: one for Deracoxib and another for this compound. Because this compound has a higher mass due to the deuterium atoms, its precursor ion will have a different m/z value than that of Deracoxib. numberanalytics.com This mass difference allows the mass spectrometer to selectively detect and quantify both compounds in the same analytical run without interference from each other. clearsynth.com

Mitigation of Matrix Effects and Enhancement of Analytical Precision and Accuracy

Biological matrices, such as plasma and serum, are complex and contain numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer's source. annlabmed.org This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, resulting in inaccurate quantification. annlabmed.orgwuxiapptec.com

The use of a stable isotope-labeled internal standard like this compound is a widely accepted and effective strategy to mitigate matrix effects. annlabmed.orgwaters.com Since this compound has nearly identical chemical and physical properties to Deracoxib, it is assumed that any matrix effects will influence both compounds to the same degree. wuxiapptec.com By calculating the ratio of the analyte's response to the internal standard's response, these variations can be normalized, leading to a significant improvement in the precision and accuracy of the quantitative results. annlabmed.orgnumberanalytics.com The analyte-to-IS response ratio is then used for quantification, which greatly enhances the reliability of the method. wuxiapptec.com

Method Development and Validation in Complex Biological Matrices

The development and validation of a bioanalytical method are crucial steps to ensure its reliability for its intended purpose. When using this compound as an internal standard, the method must undergo rigorous validation to demonstrate its performance in complex biological matrices. nih.govfrontiersin.org

Assessment of Recovery, Linearity, and Inter-day/Intra-day Precision

Key validation parameters include recovery, linearity, and precision. nih.gov

Recovery: This parameter assesses the efficiency of the extraction process. The recovery of both Deracoxib and this compound from the biological matrix is determined. Consistent and comparable recovery for both the analyte and the internal standard is desirable. For example, in a study on meloxicam, another NSAID, the mean recovery was found to be 95.9%. dustri.com In another study, the recovery in biological matrices for internal standards ranged from 60% to 118%. nih.gov

Linearity: The linearity of the method is established by analyzing calibration standards at various concentrations. The response ratio of the analyte to the internal standard is plotted against the analyte concentration to generate a calibration curve. A linear relationship, typically with a coefficient of determination (R²) greater than 0.99, is required. google.com For instance, a method for determining etoricoxib (B1671761) was linear in the concentration range of 1–5000 ng/mL. researchgate.net

Precision: Precision is a measure of the random error and is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). It is assessed at different concentration levels within the same day (intra-day precision) and on different days (inter-day precision). Regulatory guidelines often require the CV to be within ±15%. frontiersin.org In one study, the inter-day analytical imprecision at two quality control levels was within ±15% for most compounds. frontiersin.org Another study reported inter- and intraday precision RSDs in solvent ranging from 5% to 12%. nih.gov

The following table illustrates typical data that would be generated during the validation of a method using a deuterated internal standard.

Validation ParameterAcceptance CriteriaTypical Result
Linearity (R²) > 0.990.999
Intra-day Precision (CV) < 15%4.5%
Inter-day Precision (CV) < 15%6.8%
Recovery Consistent and reproducible92%

Stability Studies of this compound in Analytical Samples

Ensuring the stability of both the analyte and the internal standard in the biological matrix under various storage and handling conditions is a critical component of method validation. Stability studies for this compound would typically involve evaluating its integrity under the following conditions:

Freeze-Thaw Stability: Assessing stability after multiple cycles of freezing and thawing.

Short-Term (Bench-Top) Stability: Evaluating stability at room temperature for a period that reflects the sample handling time.

Long-Term Stability: Determining stability when stored frozen for an extended period.

Post-Preparative Stability: Assessing stability in the processed sample (e.g., in the autosampler) prior to injection.

For these studies, the response of this compound in the stability samples is compared to that in freshly prepared samples. The internal standard is considered stable if the deviation is within an acceptable range, often ±15%.

Application in Detection and Quantification of Deracoxib and its Metabolites

The principal role of this compound is to act as an internal standard in bioanalytical methods, particularly those involving chromatography and mass spectrometry. cerilliant.com When analyzing biological matrices like plasma or urine, a known quantity of this compound is added to the sample before extraction. lcms.cz Because this compound is chemically and structurally almost identical to Deracoxib, it experiences similar losses during sample preparation steps such as liquid-liquid extraction, solid-phase extraction (SPE), or protein precipitation. mdpi.com By comparing the analytical signal of the target analyte (Deracoxib or its metabolites) to the signal of the internal standard, researchers can accurately determine the analyte's concentration, compensating for procedural inconsistencies. nebiolab.com

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying drugs and their metabolites in biological fluids. nih.gov In this technique, this compound is indispensable for achieving accurate quantification. lcms.cz

After the sample is prepared, it is injected into the HPLC system, where Deracoxib and this compound are separated from other components in the sample matrix. nih.gov The mass spectrometer then differentiates between the analyte and the internal standard based on their distinct mass-to-charge ratios (m/z). cerilliant.com The instrument is often operated in multiple reaction monitoring (MRM) mode, where specific precursor ions are selected and fragmented to produce characteristic product ions. nih.govresearchgate.net The ratio of the peak area of the analyte's transition to the peak area of the internal standard's transition is used to calculate the concentration of Deracoxib in the original sample with high precision. dovepress.com

Table 1: Representative Mass Spectrometric Transitions for Deracoxib and this compound
CompoundPrecursor Ion (m/z)Product Ion (m/z)
Deracoxib398.4332.2
This compound401.4335.2

Note: The specific m/z transitions can vary based on the mass spectrometer and ionization conditions.

Effective chromatographic separation is crucial for a reliable bioanalytical method. The goal is to separate Deracoxib and its internal standard from endogenous matrix components and other related impurities that could interfere with the analysis and cause ion suppression or enhancement in the mass spectrometer. mdpi.comchromicent.de

Reversed-phase HPLC is commonly employed for this purpose, typically using a C18 column. nih.govresearchgate.net The mobile phase often consists of a mixture of an aqueous solution (e.g., water with a small percentage of formic acid or an ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net A gradient elution, where the concentration of the organic solvent is increased during the run, is frequently used to ensure efficient separation and elution of all compounds of interest in a reasonable timeframe. chromicent.de While baseline separation between Deracoxib and this compound is not essential since they are distinguished by the mass spectrometer, separation from other impurities is paramount for method robustness. cerilliant.comchromicent.de

Table 2: Example of HPLC Method Parameters for Deracoxib Analysis
ParameterCondition
ColumnReversed-Phase C18 (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Gradient ProfileBegin at 30% B, increase to 95% B over 4 minutes

Note: These are illustrative parameters and require optimization for specific instrumentation and applications.

Pharmacokinetic Pk and Drug Metabolism Research with Deracoxib D3 in Preclinical Models

Elucidation of Deracoxib (B1670271) Absorption, Distribution, Metabolism, and Excretion (ADME)

Preclinical studies, primarily in canine models, have established the fundamental ADME profile of Deracoxib. Following oral administration, the drug is well-absorbed. wikipedia.org It exhibits high protein binding, in excess of 90%, and has a reported elimination half-life of approximately three hours in dogs. wikipedia.org The primary route of elimination is not through renal excretion of the unchanged drug, but rather through extensive hepatic biotransformation. drugs.comnih.gov The resulting metabolites, along with some parent drug, are predominantly excreted in the feces. drugs.comnih.gov

In modern pharmacokinetic research, the gold standard for quantifying a drug in biological samples (like plasma, urine, or tissue homogenates) is liquid chromatography-tandem mass spectrometry (LC-MS/MS). asm.orgjapsonline.com The accuracy and reliability of this technique are significantly enhanced by the use of a stable isotope-labeled internal standard. nih.govnebiolab.com Deracoxib-d3 is an ideal internal standard for studies on Deracoxib.

Being chemically almost identical to the parent drug, this compound co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. scioninstruments.com However, due to its higher mass, it is readily distinguishable from the non-deuterated Deracoxib by the detector. japsonline.com By adding a known quantity of this compound to every sample, researchers can calculate the ratio of the analyte (Deracoxib) to the internal standard (this compound). This ratio allows for precise quantification of the parent drug, correcting for variations in sample preparation, injection volume, and instrument response, thereby ensuring the generation of robust and accurate pharmacokinetic data. nebiolab.comscioninstruments.com

Pharmacokinetic Parameters of Deracoxib in Preclinical Models
ParameterValue (Canine Model)Value (Goose Model)Reference
Protein Binding> 90%Not Reported wikipedia.org
Elimination Half-life (t½)~3 hours6.3 hours wikipedia.orgnih.gov
Time to Maximum Concentration (Tmax)Not Reported1 hour nih.gov
MetabolismHepatic BiotransformationNot Reported wikipedia.org
ExcretionFecesNot Reported wikipedia.org

Detailed Investigation of Deracoxib Metabolic Pathways

The biotransformation of a drug is a critical determinant of its duration of action and elimination from the body. For Deracoxib, this process occurs primarily in the liver. drugs.comnih.gov

Research has shown that the hepatic biotransformation of Deracoxib results in the formation of four major metabolites. drugs.comnih.gov While the exact chemical structures of all four metabolites are not extensively detailed in publicly available literature, two have been characterized as the products of key metabolic reactions: oxidation and O-demethylation. drugs.comnih.gov These modifications increase the polarity of the parent compound, facilitating its eventual excretion.

The identified metabolites indicate that Deracoxib undergoes Phase I metabolic reactions. The two principal pathways are:

Oxidation: This involves the addition of an oxygen atom to the molecule, a common reaction catalyzed by cytochrome P450 enzymes. drugs.com

O-demethylation: This is the cleavage of a methyl group from a methoxy (B1213986) functional group on the Deracoxib molecule, also a reaction typically mediated by cytochrome P450 enzymes. drugs.com

These biotransformation pathways are crucial for converting the lipophilic Deracoxib into more water-soluble compounds that can be more easily eliminated from the body. mdpi.com

Enzyme Kinetics and Identification of Specific Metabolic Enzymes (e.g., Cytochrome P450 isoforms)

In both humans and dogs, the CYP3A subfamily is the most abundant and is responsible for the metabolism of more than half of all clinically used drugs. medsafe.govt.nznih.gov This suggests a high probability that canine CYP3A isoforms, such as CYP3A12, are involved in the oxidation and O-demethylation of Deracoxib. nih.gov However, significant species differences exist in CYP expression and function, making direct extrapolation from human data challenging and highlighting the need for canine-specific research. nih.govresearchgate.net

Assessment of Kinetic Isotope Effects (KIE) on Drug Metabolism

The replacement of a hydrogen atom with a deuterium (B1214612) atom at a site of metabolism can measurably alter the rate of that metabolic reaction. This phenomenon is known as the deuterium kinetic isotope effect (KIE). researchgate.netjuniperpublishers.com The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond, resulting in a higher activation energy required for bond cleavage. juniperpublishers.cominformaticsjournals.co.in

Influence of Deuterium Labeling on Enzyme Reaction Rates

The substitution of hydrogen with its heavier, stable isotope, deuterium, can significantly alter the rate of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.gov This effect is particularly relevant in drug metabolism, where the cleavage of a carbon-hydrogen (C-H) bond is often the rate-limiting step in enzymatic processes, primarily those catalyzed by cytochrome P450 (P450) enzymes. nih.gov The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a C-H bond, thus requiring more energy to break.

In the context of this compound, the deuterium atoms are placed on the methoxy group. The parent compound, Deracoxib, undergoes extensive hepatic biotransformation, with O-demethylation being one of the characterized metabolic pathways. drugs.com This reaction involves the enzymatic cleavage of a C-H bond on the methyl group attached to the oxygen atom. By replacing these hydrogens with deuterium, the rate of this specific metabolic reaction is expected to decrease. This is because the enzymatic machinery, such as P450 enzymes, will encounter a higher energy barrier to cleave the stronger C-D bonds compared to the C-H bonds of the unlabeled drug. nih.gov The use of deuterium isotope effects serves as a powerful tool to probe the mechanisms of P450-catalyzed reactions and active site properties of these enzymes. nih.gov

Implications of KIE for Metabolic Stability and Pharmacokinetic Profile

The deliberate slowing of a metabolic pathway through deuterium labeling can have significant therapeutic advantages, primarily by enhancing the metabolic stability of the compound. google.com Greater metabolic stability implies that the drug is broken down and eliminated from the body more slowly.

For this compound, the reduced rate of O-demethylation due to the KIE is anticipated to result in:

Increased Metabolic Stability : The molecule remains in its active, unmetabolized form for a longer duration. Research on other compounds has shown that deuteration at a primary site of metabolism leads to significant increases in both in vitro and in vivo metabolic stability. nih.govresearchgate.net

These modifications could potentially allow for a modified dosing regimen compared to the parent compound, although specific studies on this compound are required to confirm these effects.

Bioavailability and Clearance Studies in Preclinical Animal Species

While specific pharmacokinetic studies for this compound are not publicly available, the expected impact of deuterium labeling can be inferred by examining the established pharmacokinetic profile of the parent compound, Deracoxib, in various preclinical animal models. The primary route of elimination for Deracoxib is hepatic biotransformation. drugs.com

The introduction of deuterium in this compound is expected to decrease the rate of metabolic clearance compared to Deracoxib. This would likely result in a lower clearance (Cl) value and a corresponding increase in bioavailability, particularly oral bioavailability, as the compound would be less susceptible to first-pass metabolism in the liver.

Below are the reported pharmacokinetic parameters for the parent compound, Deracoxib, in dogs, horses, and cats, which serve as a baseline for predicting the behavior of this compound.

Table 1: Pharmacokinetic Parameters of Deracoxib in Dogs Data derived from intravenous (IV) and oral (PO) administration studies.

Parameter Value Reference
Elimination Half-life (t½) ~3 hours (at 2-3 mg/kg IV) ymaws.comwikipedia.org
Clearance (Cl) ~5 mL/min/kg (at 2 mg/kg IV) ymaws.com
Volume of Distribution (Vd) ~1.5 L/kg ymaws.com
Protein Binding >90% ymaws.comwikipedia.org
Time to Peak Concentration (Tmax) ~2 hours (PO) ymaws.com

| Primary Route of Elimination | Hepatic metabolism; eliminated in feces | drugs.comymaws.com |

Table 2: Pharmacokinetic Parameters of Deracoxib in Horses Data derived from oral (PO) administration studies.

Parameter Value Reference
Elimination Half-life (t½) 12.49 ± 1.84 hours nih.govresearchgate.net
Maximum Plasma Concentration (Cmax) 0.54 μg/mL nih.govresearchgate.net

| Time to Peak Concentration (Tmax) | 6.33 ± 3.44 hours | nih.govresearchgate.net |

Table 3: Pharmacokinetic Parameters of Deracoxib in Cats Data derived from a single oral (PO) dose study.

Parameter Value Reference
Elimination Half-life (t½) 7.9 hours nih.gov
Maximum Plasma Concentration (Cmax) 0.28 μg/mL nih.gov

| Time to Peak Concentration (Tmax) | 3.64 hours | nih.gov |

Mechanistic and Pharmacodynamic Research Applications of Deracoxib and Its Deuterated Analog

In Vitro Studies on Cellular and Biochemical Targets

Cyclooxygenase (COX) Isoform Selectivity in Defined Cellular Systems

Deracoxib (B1670271) is a non-steroidal anti-inflammatory drug (NSAID) that demonstrates selective inhibition of the cyclooxygenase-2 (COX-2) enzyme over the cyclooxygenase-1 (COX-1) enzyme. caymanchem.commedchemexpress.com This selectivity is a key aspect of its mechanism of action and has been quantified in various in vitro assay systems.

The inhibitory concentration required to reduce enzyme activity by 50% (IC50) is a standard measure of a drug's potency. For deracoxib, studies have shown a significantly lower IC50 for COX-2 compared to COX-1, indicating its preference for the COX-2 isoform. For instance, in one study, the IC50 values for deracoxib were 0.63 µM for COX-2 and 23 µM for COX-1. caymanchem.comcaymanchem.com

The ratio of COX-1 IC50 to COX-2 IC50 is often used to express the selectivity of an NSAID. A higher ratio indicates greater selectivity for COX-2. veteriankey.com However, it's important to note that the reported selectivity ratios for deracoxib can vary depending on the in vitro system used. For example, studies using purified enzymes have reported a very high COX-1/COX-2 ratio of 1275. veteriankey.comresearchgate.net In contrast, assays using canine whole blood have shown more modest selectivity, with COX-1/COX-2 ratios ranging from 12 to 37. veteriankey.commerckvetmanual.commsdvetmanual.com Another study using a canine whole blood assay reported a COX-1:COX-2 IC50 ratio of 48.5 for deracoxib. researchgate.net

Below is a table summarizing the COX isoform selectivity of deracoxib in different in vitro systems:

COX Isoform Selectivity of Deracoxib in In Vitro Systems

Assay SystemCOX-1 IC50COX-2 IC50COX-1/COX-2 Ratio
Purified Enzymes--1275 veteriankey.comresearchgate.net
Canine Whole Blood--12-37 veteriankey.commerckvetmanual.commsdvetmanual.com
Canine Whole Blood--48.5 researchgate.net
Cloned Canine Enzymes23 µM caymanchem.comcaymanchem.com0.63 µM caymanchem.comcaymanchem.com36.5

Data sourced from multiple studies and may vary based on experimental conditions.

Inhibition of Prostaglandin (B15479496) Production in Cell-Based Assays

The anti-inflammatory effects of deracoxib are primarily due to its inhibition of prostaglandin synthesis. Prostaglandins (B1171923) are lipid compounds that play a crucial role in inflammation, pain, and fever. By selectively inhibiting COX-2, deracoxib reduces the production of prostaglandins, particularly prostaglandin E2 (PGE2), at sites of inflammation.

In cell-based assays, deracoxib has been shown to effectively inhibit the production of prostaglandins in a dose-dependent manner. For example, in lipopolysaccharide (LPS)-stimulated canine monocyte/macrophage cell lines, deracoxib has been shown to inhibit PGE2 synthesis. ymaws.com Studies have also demonstrated that deracoxib can inhibit COX-2-mediated PGE2 production in canine bone marrow-derived cultured mast cells. nih.gov

In an in vivo study on dogs with chronic osteoarthritis, treatment with deracoxib significantly suppressed PGE2 concentrations in the blood. avma.org This suppression of PGE2 is a direct consequence of COX-2 inhibition and is a key indicator of the drug's anti-inflammatory activity.

Evaluation in Various Canine Cell Lines

The effects of deracoxib have been investigated in several types of canine cell lines, including mammary carcinoma and osteosarcoma cells. These studies have explored the potential of deracoxib as an anti-neoplastic agent, in addition to its anti-inflammatory properties.

Canine Mammary Carcinoma Cells: In the canine mammary carcinoma cell line CMT-U27, deracoxib has been shown to suppress cell proliferation in a concentration-dependent manner. nih.govvin.com Significant reductions in cell viability were observed at concentrations of 250 µM, 500 µM, and 1000 µM after 72 hours of incubation. nih.gov Furthermore, deracoxib has been found to induce apoptosis (programmed cell death) in these cells and cause an accumulation of cells in the G0/G1 phase of the cell cycle. nih.govnih.gov When combined with the chemotherapeutic drug doxorubicin, deracoxib enhanced its antiproliferative activity, suggesting a potential synergistic effect. semanticscholar.orgcapes.gov.br

Canine Osteosarcoma Cells: Studies on canine osteosarcoma cell lines have also demonstrated the cytotoxic effects of deracoxib. The concentration of deracoxib required for 50% inhibition of cell viability (IC50) in three different osteosarcoma cell lines ranged from 70 to 150 µM. medchemexpress.comnih.govavma.orgavma.org At these concentrations, deracoxib was found to be cytotoxic to the osteosarcoma cells, causing cellular fragmentation and loss of attachment to the culture plate. avma.org Interestingly, these cytotoxic concentrations did not significantly affect the viability of normal canine fibroblasts, suggesting a degree of selectivity for neoplastic cells. nih.govavma.org

Below is a table summarizing the effects of deracoxib on different canine cell lines:

Effects of Deracoxib on Canine Cell Lines

Cell Line TypeEffectConcentrationReference
Canine Mammary Carcinoma (CMT-U27)Suppressed cell proliferation250-1000 µM nih.gov
Canine Mammary Carcinoma (CMT-U27)Induced apoptosisCytotoxic concentrations nih.govnih.gov
Canine Osteosarcoma50% inhibition of cell viability (IC50)70-150 µM medchemexpress.comnih.govavma.orgavma.org

Non-clinical In Vivo Models for Pharmacological Investigations

Assessment of Anti-inflammatory and Analgesic Efficacy in Animal Models

The anti-inflammatory and analgesic effects of deracoxib have been evaluated in various animal models, particularly in dogs. These studies have provided crucial data on the drug's efficacy in a more physiologically relevant context.

In a study on dogs with experimentally induced osteoarthritis, deracoxib was shown to be effective in controlling pain and inflammation. drugs.com The administration of deracoxib resulted in statistically significant improvements in force plate parameters, such as vertical impulse area and peak vertical force, which are objective measures of lameness. drugs.com

Deracoxib has also been shown to be effective in managing postoperative pain and inflammation. In a study on dogs undergoing orthopedic surgery, deracoxib administration led to significant improvements in lameness at a walk and trot, as well as reduced pain on palpation. drugs.com Similarly, in dogs undergoing dental surgery, deracoxib significantly reduced the need for rescue analgesia compared to a placebo. nih.gov

Use in Models of Induced Inflammation (e.g., chemical synovitis)

Models of induced inflammation, such as chemical synovitis, are commonly used to assess the efficacy of anti-inflammatory drugs. In a canine model of urate crystal-induced synovitis, deracoxib was shown to be effective in preventing lameness. caymanchem.comresearchgate.net Dogs treated with deracoxib showed increased weight-bearing and decreased lameness and joint effusion compared to control groups. caymanchem.com

In another study using a sodium urate-induced synovitis model in dogs, the efficacy of deracoxib was compared to other NSAIDs. amazonaws.com While there were no significant differences in lameness scores between the different NSAID groups, the study demonstrated the utility of this model for evaluating the anti-inflammatory and analgesic effects of these drugs.

The use of such models allows for a controlled and standardized assessment of a drug's pharmacological properties, providing valuable information for its clinical application.

Comparative Research on Pharmacodynamics of Deracoxib and Potential Deuterated Analogs

Deracoxib is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, which is recognized for its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. drugs.comvin.com The pharmacodynamic profile of deracoxib is central to its therapeutic action, primarily involving the reduction of inflammation and pain by blocking the synthesis of prostaglandins mediated by COX-2. drugs.comvin.com In contrast, the COX-1 isoform is responsible for producing prostaglandins that protect the gastrointestinal mucosa and support renal and platelet function. drugs.comvin.com The selectivity of an NSAID for COX-2 over COX-1 is a key pharmacodynamic parameter that influences its safety profile.

Research indicates that deracoxib is a selective COX-2 inhibitor, although the reported degree of selectivity can vary depending on the assay method. merckvetmanual.com For instance, in vitro studies using cloned canine cyclooxygenase enzymes have shown deracoxib to be highly selective for COX-2. drugs.commerckvetmanual.com In canine whole blood assays, deracoxib demonstrated a 12- to 37-fold greater selectivity for COX-2. merckvetmanual.com Another study comparing various veterinary NSAIDs in canine whole blood assays reported a COX-1/COX-2 IC50 ratio of 48.5 for deracoxib, ranking it as a highly selective agent. nih.gov This selective action is believed to reduce the risk of certain side effects, particularly gastrointestinal issues, that are associated with the inhibition of COX-1 by non-selective NSAIDs. vin.com

Table 1: Comparative COX-2/COX-1 Selectivity of Various NSAIDs in Canine Whole Blood Assays

This table presents the IC50 ratio (COX-1/COX-2), a measure of COX-2 selectivity. A higher ratio indicates greater selectivity for COX-2.

Compound IC50 Ratio (COX-1/COX-2) Reference
Robenacoxib 128.8 nih.gov
Deracoxib 48.5 nih.gov
Nimesulide 29.2 nih.gov
S+ Carprofen 17.6 nih.gov
Meloxicam 7.3 nih.gov
Etodolac 6.6 nih.gov
R- Carprofen 5.8 nih.gov
Ketoprofen 0.88 nih.gov

The field of pharmaceutical research has explored the use of deuterium (B1214612), a stable isotope of hydrogen, to modify the metabolic profiles of drugs. medchemexpress.com This process, known as deuteration, involves replacing one or more hydrogen atoms on a drug molecule with deuterium. medchemexpress.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve breaking this bond. medchemexpress.com This "kinetic isotope effect" is primarily exploited to alter a drug's pharmacokinetics, potentially leading to a longer half-life and reduced dosing frequency. medchemexpress.com

Deracoxib-d3 is a deuterated analog of deracoxib, where three hydrogen atoms have been replaced by deuterium. medchemexpress.com While this compound is available for research purposes, published, peer-reviewed studies directly comparing its pharmacodynamics to the parent compound, deracoxib, are not currently available. medchemexpress.com The primary application of such labeled compounds is often in pharmacokinetic studies as internal standards for analytical quantification.

However, based on the principles of deuteration, one can theorize about the potential pharmacodynamic implications for this compound. If the deuteration occurs at a site of metabolic attack by cytochrome P450 enzymes, the slowed metabolism could potentially lead to higher and more sustained plasma concentrations of the parent drug. This alteration in pharmacokinetics could, in turn, influence the pharmacodynamic response, possibly prolonging the duration of COX-2 inhibition after a given dose.

Table 2: Theoretical Comparative Pharmacodynamic Profile of Deracoxib and this compound

This table presents a hypothetical comparison based on the known properties of deracoxib and the theoretical effects of deuteration. These parameters for this compound have not been experimentally verified.

Pharmacodynamic Parameter Deracoxib (Established) This compound (Hypothetical) Potential Rationale for Difference
Primary Mechanism Selective COX-2 Inhibition drugs.com Selective COX-2 Inhibition Unlikely to change as the core pharmacophore is intact.
COX-2 Selectivity (IC50 Ratio) ~48.5 (in canine whole blood) nih.gov Potentially similar or slightly altered May change if metabolism affects active metabolite concentrations or parent drug clearance rate.
Duration of Action Clinically effective for 24 hours despite a short plasma half-life (~3 hours) drugs.comnih.gov Potentially prolonged Slower metabolism could lead to more sustained therapeutic concentrations of the active parent drug.
Metabolite Profile Metabolized by the liver vin.com Potentially altered Deuteration could shift metabolic pathways, changing the proportion of various metabolites.

Future Research Directions and Translational Perspectives

Development of Novel Deuterated Drug Candidates Based on Deracoxib (B1670271) Scaffold

The Deracoxib scaffold, characterized by its selective COX-2 inhibitory activity, serves as a promising foundation for the rational design of novel deuterated drug candidates. The strategy of developing deuterated analogs of existing drugs, often referred to as a "deuterium switch," has gained traction in medicinal chemistry as a method to potentially improve drug properties. github.ioresearchgate.netnih.govresearchgate.net By selectively incorporating deuterium (B1214612) at metabolically labile positions within the Deracoxib structure, researchers can aim to reduce the rate of enzymatic metabolism, particularly via cytochrome P450 enzymes which are often involved in the biotransformation of drugs.

Future research could involve identifying specific sites on the Deracoxib molecule that are prone to metabolic attack and strategically introducing deuterium at these positions. This process would likely involve in vitro metabolic studies to pinpoint the "soft spots" for oxidation or other enzymatic transformations, followed by the synthesis of targeted deuterated analogs. github.io Evaluation of these novel candidates would then focus on their in vitro and in vivo pharmacokinetic properties compared to non-deuterated Deracoxib, assessing changes in metabolic stability, half-life, and systemic exposure.

Integration of Deracoxib-d3 with Advanced Omics Technologies for Systems Biology Approaches

Integrating studies involving this compound with advanced omics technologies offers a powerful approach to understand its effects within a biological system from a holistic, systems biology perspective. Systems biology aims to understand the complex interactions between biological molecules and pathways, providing a more comprehensive view than studying individual components in isolation. sci-hub.seacs.orgcriver.comnih.gov By using this compound as a probe or tracer, researchers can investigate its impact on the global metabolic and proteomic landscape.

The use of a deuterated compound like this compound is particularly valuable in omics studies, especially when combined with mass spectrometry-based techniques, as the deuterium label allows for the clear differentiation and tracking of the parent compound and its metabolites from endogenous molecules. sci-hub.senih.govwikipedia.orgmdpi.comspringernature.comnih.govmtoz-biolabs.com

Metabolomics for Comprehensive Metabolic Profiling

Metabolomics, the comprehensive study of all metabolites within a biological system, can be significantly enhanced by the use of stable isotope-labeled compounds like this compound. sci-hub.sewikipedia.orgspringernature.comnih.govmtoz-biolabs.com By administering this compound to a biological system (e.g., cells, tissues, or in vivo models), researchers can track the metabolic fate of the compound and its derivatives using mass spectrometry (MS). sci-hub.senih.govwikipedia.orgmdpi.comspringernature.comnih.govmtoz-biolabs.com

Stable isotope tracing with this compound allows for the unambiguous identification and quantification of its metabolites, even those present at low concentrations or with structures similar to endogenous compounds. sci-hub.senih.govwikipedia.orgmdpi.comspringernature.comnih.govmtoz-biolabs.com This provides a detailed map of the metabolic pathways involved in this compound biotransformation. Comparing the metabolic profiles generated from this compound to those from non-deuterated Deracoxib can reveal the impact of deuteration on specific metabolic routes due to the kinetic isotope effect.

Future research could involve using this compound in targeted or untargeted metabolomics studies to:

Identify and quantify novel or low-abundance metabolites.

Determine the relative activity of different metabolic pathways responsible for Deracoxib metabolism.

Investigate how the metabolic profile of this compound changes under different physiological or pathological conditions.

Explore potential drug-drug interactions by observing how co-administered substances affect the metabolism of this compound.

An illustrative example of data from such research could be a comparison of the relative abundance of key metabolites following administration of Deracoxib versus this compound.

Proteomics for Enzyme Expression and Interaction Studies

Proteomics, the large-scale study of proteins, can provide insights into how biological systems respond to this compound at the protein level. Mass spectrometry-based proteomics techniques can be used to identify and quantify changes in protein abundance, including metabolic enzymes responsible for drug biotransformation (e.g., cytochrome P450 enzymes, esterases, etc.) and proteins involved in inflammatory pathways targeted by COX-2 inhibitors. researchgate.netacs.orgnih.govresearchgate.netresearchgate.netnih.govopenmedscience.com

Research using proteomics in conjunction with this compound could focus on:

Identifying changes in the expression levels of metabolic enzymes upon exposure to this compound, which could indicate enzyme induction or inhibition. atsjournals.org

Investigating the interaction of this compound with its primary target, COX-2, and potentially identifying off-target protein binding, which is crucial for understanding selectivity and potential side effects. researchgate.netacs.orgnih.govresearchgate.netresearchgate.netnih.govopenmedscience.com Techniques like affinity purification coupled with MS can be used for this purpose. acs.orgnih.gov

Analyzing changes in the abundance or modification of proteins involved in downstream signaling pathways affected by COX-2 inhibition.

An example of data from proteomics research could be a table showing the fold change in expression levels of certain metabolic enzymes or inflammatory proteins in response to this compound treatment.

Advancements in Isotope-Specific Imaging and In Vivo Tracking Methodologies

The deuterium label in this compound makes it suitable for application in advanced isotope-specific imaging and in vivo tracking methodologies. While traditional imaging techniques for drug distribution often rely on radioactive isotopes like Carbon-14, stable isotopes like deuterium can also be utilized, particularly with techniques like Mass Spectrometry Imaging (MSI) or potentially specialized forms of Magnetic Resonance Imaging (MRI). criver.comnih.govwikipedia.orgnih.govplos.orgfrontiersin.org

Future research could explore the use of this compound in:

Mass Spectrometry Imaging (MSI): MSI allows for the visualization of the spatial distribution of labeled compounds and their metabolites within tissues. nih.gov Using this compound, researchers could map its distribution in target tissues (e.g., inflammatory sites) and non-target tissues, providing insights into tissue penetration, accumulation, and localized metabolism.

Deuterium Magnetic Resonance Imaging (²H MRI): Although less common for small molecule drugs than ¹H MRI, advancements in ²H MRI techniques could potentially enable non-invasive in vivo tracking of deuterated compounds. This could provide real-time information on the absorption, distribution, and potentially even metabolism of this compound in living subjects.

These imaging techniques can provide valuable spatial and temporal information about this compound that complements traditional pharmacokinetic studies, helping to understand drug delivery to the site of action and potential off-target distribution. criver.comnih.govnih.govplos.orgfrontiersin.org

Computational Chemistry and Molecular Modeling of this compound Interactions

Computational chemistry and molecular modeling play a crucial role in modern drug research and can be effectively applied to study this compound. These in silico methods can provide insights into the compound's behavior at the molecular level, complementing experimental studies. atsjournals.orgmdpi.comacs.org

Future research utilizing computational approaches for this compound could include:

Molecular Docking Studies: Docking simulations can predict the binding orientation and affinity of this compound to its target enzyme, COX-2. mdpi.com Comparing the docking poses and scores of Deracoxib and this compound could reveal subtle differences in binding interactions due to the deuterium substitution.

Molecular Dynamics (MD) Simulations: MD simulations can provide dynamic information about the interaction between this compound and its biological targets or metabolic enzymes over time. github.ioacs.org This can help understand the stability of binding, conformational changes induced by binding, and the accessibility of metabolic sites.

Quantum Mechanical (QM) Calculations: QM calculations can be used to study the electronic structure and properties of this compound, including the strength of C-D bonds compared to C-H bonds. acs.org This can provide a theoretical basis for the observed kinetic isotope effects on metabolism.

Predictive Metabolism Modeling: Computational tools can be used to predict potential metabolic pathways and the likelihood of metabolism at different sites on the this compound molecule, taking into account the deuterium substitution. github.io

These computational studies can help guide experimental research by predicting potential metabolic hotspots, identifying key interaction sites, and rationalizing experimental observations related to pharmacokinetics and metabolism. github.iomdpi.comacs.org

An illustrative example of computational modeling data could be a table comparing the predicted binding affinities of Deracoxib and this compound to COX-2 or a relevant metabolic enzyme.

Q & A

Q. What are the primary analytical methods for detecting and quantifying Deracoxib-d³ in biological samples, and how do deuterium substitutions influence these protocols?

Methodological Answer: Deracoxib-d³ is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity for isotopic differentiation. Deuterium incorporation increases molecular mass by 3 Da, enabling distinct fragmentation patterns compared to non-deuterated Deracoxib. Researchers must optimize chromatographic conditions (e.g., column type: C18; mobile phase: acetonitrile/0.1% formic acid) to resolve isotopic peaks. Validation parameters (linearity, LOQ, recovery) should adhere to FDA bioanalytical guidelines .

Q. How can researchers verify the synthetic purity of Deracoxib-d³, and what spectroscopic techniques are critical for structural confirmation?

Methodological Answer: Synthesis purity is assessed via nuclear magnetic resonance (¹H NMR and ¹³C NMR) to confirm deuterium incorporation at specific positions (e.g., methyl groups). Residual proton signals in deuterated regions indicate incomplete deuteration. High-resolution mass spectrometry (HRMS) validates molecular formula, while infrared spectroscopy (IR) confirms functional group integrity. Purity ≥98% is recommended for pharmacological studies, with impurities documented via HPLC-UV .

Q. What experimental controls are essential when comparing the pharmacokinetics of Deracoxib-d³ to its non-deuterated counterpart in preclinical models?

Methodological Answer: Controls include:

  • Isotopic control : Administer non-deuterated Deracoxib to the same species to isolate deuterium effects.
  • Matrix control : Use blank plasma/tissue homogenates to assess matrix interference in LC-MS/MS.
  • Dose normalization : Ensure equimolar dosing between deuterated and non-deuterated forms. Statistical analysis (ANOVA) should account for inter-subject variability, with power analysis predefining sample sizes .

Advanced Research Questions

Q. How can deuterium-induced metabolic stability of Deracoxib-d³ be systematically evaluated in vitro, and what are common pitfalls in interpreting isotope effects?

Methodological Answer: Use liver microsomes (human/rodent) to assess metabolic half-life (t½) via LC-MS/MS. Compare intrinsic clearance (Clₐᵖᵖ) of Deracoxib-d³ vs. Deracoxib. Pitfalls:

  • Overestimation of isotope effects : Deuteration at non-metabolically active sites may not alter t½.
  • Species-specific metabolism : Cross-validate results in hepatocytes from multiple species.
  • pH/temperature sensitivity : Ensure incubation conditions mimic physiological parameters .

Q. What strategies resolve contradictory data on COX-2 selectivity of Deracoxib-d³ across different assay systems (e.g., whole blood vs. recombinant enzyme assays)?

Methodological Answer: Contradictions arise from assay-specific variables:

  • Whole blood assays : Measure thromboxane B₂ suppression (COX-1 activity) and lipopolysaccharide-induced PGE₂ (COX-2 activity). Deracoxib-d³’s plasma protein binding may skew IC₅₀ values.
  • Recombinant enzyme assays : Use purified COX-1/COX-2 isoforms to eliminate confounding factors. Apply Bland-Altman analysis to quantify bias between methods and report results with 95% confidence intervals .

Q. How should researchers design longitudinal studies to assess deuterium-related photostability and thermal degradation of Deracoxib-d³ in formulation matrices?

Methodological Answer: Accelerated stability testing under ICH Q1A guidelines:

  • Photostability : Expose samples to 1.2 million lux·hr UV/visible light, monitoring degradation via HPLC.
  • Thermal stress : Store at 40°C/75% RH for 6 months; quantify deuteration loss via isotope ratio MS. Degradation kinetics (zero/first-order) are modeled using Arrhenius equations to predict shelf-life .

Q. What computational approaches predict deuterium’s impact on Deracoxib-d³’s binding affinity to COX-2, and how are these validated experimentally?

Methodological Answer: Molecular dynamics (MD) simulations compare binding free energies (ΔG) of deuterated vs. non-deuterated forms. Key steps:

  • Docking : Use AutoDock Vina to model ligand-receptor interactions.
  • Simulation : Run 100-ns MD trajectories in explicit solvent (CHARMM36 force field). Experimental validation via surface plasmon resonance (SPR) measures binding kinetics (kₒₙ/kₒff). Discrepancies >20% between computational and experimental K𝒹 values warrant force field reparameterization .

Methodological Frameworks & Data Interpretation

Q. How can the PICOT framework structure hypothesis-driven studies on Deracoxib-d³’s therapeutic efficacy in chronic inflammation models?

Methodological Answer:

  • Population : Rodent models with collagen-induced arthritis.
  • Intervention : Deracoxib-d³ (1 mg/kg, oral).
  • Comparison : Non-deuterated Deracoxib at equimolar dose.
  • Outcome : Joint swelling reduction (caliper measurements) and serum IL-6 levels (ELISA).
  • Time : 28-day treatment with biweekly assessments. Ensure alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) .

Q. What statistical methods are optimal for analyzing dose-response relationships of Deracoxib-d³ in heterogeneous cell populations?

Methodological Answer: Use nonlinear regression (GraphPad Prism) to fit sigmoidal dose-response curves (variable slope). For heterogeneous data (e.g., primary macrophages vs. cell lines), apply mixed-effects models with random intercepts. Report Hill coefficients and EC₅₀ values with bootstrap-derived confidence intervals. Outliers are identified via Grubbs’ test (α=0.05) .

Q. How do researchers address reproducibility challenges in synthesizing Deracoxib-d³ across laboratories?

Methodological Answer: Standardize protocols using:

  • Deuteration reagents : Specify vendors/purity (e.g., D₂O ≥99.9% from Sigma-Aldrich).
  • Catalytic conditions : Document Pd/C batch numbers and H₂ pressure (psi).
  • Characterization : Share raw NMR/HRMS files in supplementary materials.
    Inter-lab validation via ring trials minimizes batch-to-batch variability .

Data Management & Reporting

Q. What metadata standards are critical when publishing spectral data for Deracoxib-d³ in open-access repositories?

Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • NMR : Include solvent (e.g., CDCl₃), frequency (MHz), and processing software (e.g., MestReNova).
  • HRMS : Specify ionization mode (ESI+/ESI−), resolution (e.g., 70,000 at m/z 200), and calibration method.
    Use platforms like MetaboLights or ChEMBL for deposition .

Q. How should conflicting in vivo vs. in vitro toxicity profiles of Deracoxib-d³ be addressed in manuscript discussions?

Methodological Answer: Discuss:

  • Bioavailability : Plasma protein binding differences across models.
  • Metabolite interference : Quantify active metabolites (e.g., hydroxylated derivatives) via MRM transitions.
  • Species-specific CYP450 activity : Use humanized liver mouse models for translational relevance.
    Apply Bradford Hill criteria to assess causality in toxicity discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.